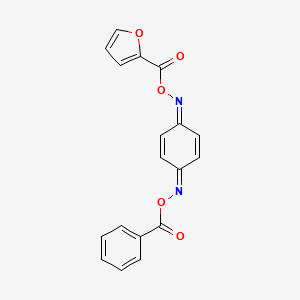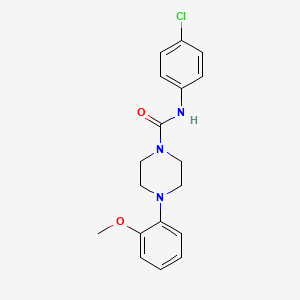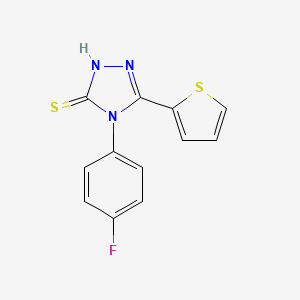
benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a chemical compound with potential applications in scientific research. This compound is a derivative of benzoquinone and has been shown to possess interesting biochemical and physiological effects. In
科学研究应用
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has several potential applications in scientific research. One of its major uses is as a redox probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's disease. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime reacts with ROS to form a stable adduct, which can be detected using fluorescence or absorbance spectroscopy.
Another potential application of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is as a photosensitizer for photodynamic therapy (PDT). PDT is a cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to be an effective photosensitizer in vitro and in vivo.
作用机制
The mechanism of action of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves its ability to undergo redox reactions with ROS. When exposed to ROS, the compound undergoes a one-electron reduction to form a semiquinone radical, which can then react with another ROS molecule to form a stable adduct. This reaction is reversible, and the compound can be oxidized back to its original form by other oxidizing agents such as ferricyanide.
Biochemical and physiological effects:
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in lab experiments is its high sensitivity and specificity for ROS detection. The compound has a high quantum yield and can detect ROS at low concentrations. However, one of the limitations of using this compound is its potential toxicity to cells and tissues. The compound can generate ROS itself, which can cause oxidative damage to cells if not used at the proper concentration.
未来方向
There are several future directions for the use of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in scientific research. One possible direction is the development of new photosensitizers for PDT. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has shown promising results as a photosensitizer, and further research is needed to optimize its properties for clinical use.
Another possible direction is the development of new redox probes for ROS detection. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is just one of many compounds that can be used for ROS detection, and further research is needed to identify more specific and sensitive probes.
In conclusion, benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a promising compound with potential applications in scientific research. Its ability to detect ROS and its potential as a photosensitizer make it a valuable tool for studying oxidative stress and cancer treatment. However, further research is needed to optimize its properties and to identify new applications for this compound.
合成方法
The synthesis of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves the reaction of benzoquinone with benzoyl chloride and 2-furoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain the pure compound.
属性
IUPAC Name |
[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-2-1-3-6-13)24-19-14-8-10-15(11-9-14)20-25-18(22)16-7-4-12-23-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNUPPENXBKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CO3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B5586227.png)

![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)


![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)
![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)